1-[2-(5-Ethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 2,5-dibromobenzenesulfonate
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Overview
Description
1-[2-(5-Ethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 2,5-dibromobenzenesulfonate is a complex organic compound featuring a thiazolidine ring, a naphthyl group, and a dibromobenzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-Ethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 2,5-dibromobenzenesulfonate typically involves multi-step reactions. The process begins with the formation of the thiazolidine ring through the reaction of an appropriate thioamide with an α-haloketone. This intermediate is then reacted with a hydrazine derivative to form the carbohydrazonoyl group. The final step involves the coupling of this intermediate with 2-naphthyl 2,5-dibromobenzenesulfonate under suitable conditions, such as the presence of a base and a solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener synthesis methods to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-Ethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 2,5-dibromobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The dibromobenzenesulfonate moiety can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted benzenesulfonates
Scientific Research Applications
1-[2-(5-Ethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 2,5-dibromobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfur and nitrogen-containing heterocycles.
Medicine: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-[2-(5-Ethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 2,5-dibromobenzenesulfonate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The naphthyl and dibromobenzenesulfonate groups may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-Ylidene-1,3-thiazolidines: These compounds share the thiazolidine ring structure and exhibit similar biological activities.
2,3-Dihydro-1,3-thiazoles: These compounds are structurally related and have been studied for their medicinal properties
Uniqueness
1-[2-(5-Ethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 2,5-dibromobenzenesulfonate is unique due to the combination of its thiazolidine ring, naphthyl group, and dibromobenzenesulfonate moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C22H17Br2N3O4S2 |
---|---|
Molecular Weight |
611.3 g/mol |
IUPAC Name |
[1-[(E)-[(E)-(5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl]naphthalen-2-yl] 2,5-dibromobenzenesulfonate |
InChI |
InChI=1S/C22H17Br2N3O4S2/c1-2-19-21(28)26-22(32-19)27-25-12-16-15-6-4-3-5-13(15)7-10-18(16)31-33(29,30)20-11-14(23)8-9-17(20)24/h3-12,19H,2H2,1H3,(H,26,27,28)/b25-12+ |
InChI Key |
DCICQSFBACSAGE-BRJLIKDPSA-N |
Isomeric SMILES |
CCC1C(=O)N/C(=N\N=C\C2=C(C=CC3=CC=CC=C32)OS(=O)(=O)C4=C(C=CC(=C4)Br)Br)/S1 |
Canonical SMILES |
CCC1C(=O)NC(=NN=CC2=C(C=CC3=CC=CC=C32)OS(=O)(=O)C4=C(C=CC(=C4)Br)Br)S1 |
Origin of Product |
United States |
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